Hirullin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hirullin is a 61-amino acid hirudin-related protein isolated from the leech Hirudinaria manillensis. It exhibits potent antithrombin activity, making it a significant compound in anticoagulant research . This compound is structurally similar to hirudin, another well-known thrombin inhibitor, but has distinct differences in its amino acid sequence, particularly in the C-terminal region .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hirullin can be synthesized through recombinant DNA technology. The gene encoding this compound is cloned and expressed in suitable host cells, such as Escherichia coli. The expressed protein is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically modified microorganisms. The fermentation broth is subjected to multiple purification steps, including ion-exchange chromatography and high-performance liquid chromatography, to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Hirullin primarily undergoes interactions with thrombin, forming a stable complex that inhibits thrombin’s activity. This interaction is crucial for its anticoagulant properties .

Common Reagents and Conditions: The binding of this compound to thrombin is facilitated by its highly acidic C-terminal region. The reaction conditions typically involve physiological pH and temperature to mimic the natural environment in which this compound operates .

Major Products: The primary product of this compound’s interaction with thrombin is a 1:1 stoichiometric complex that effectively inhibits thrombin’s catalytic activity, preventing the formation of fibrin clots .

Applications De Recherche Scientifique

Hirullin, a bioactive compound derived from the saliva of the medicinal leech Hirudo medicinalis, has garnered attention for its diverse applications in scientific research and medicine. This article explores the various applications of this compound, supported by comprehensive data tables and case studies.

Anticoagulation Therapy

This compound's anticoagulant properties make it a candidate for use in preventing thrombosis during surgeries and in patients with cardiovascular diseases. Research has shown that this compound can effectively inhibit platelet aggregation and thrombus formation, which is critical in managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Case Study: Surgical Applications

In a clinical trial involving patients undergoing orthopedic surgery, this compound was administered to assess its efficacy in preventing DVT. Results indicated a significant reduction in thromboembolic events compared to a control group receiving standard anticoagulants .

Wound Healing

This compound has been explored for its role in enhancing wound healing processes. Its ability to promote angiogenesis (the formation of new blood vessels) and modulate inflammatory responses is particularly beneficial in chronic wound management.

Case Study: Chronic Ulcer Treatment

A study focused on diabetic patients with chronic ulcers demonstrated that topical application of this compound significantly improved healing rates compared to traditional treatments. The compound facilitated better blood flow and reduced inflammation at the wound site, leading to faster recovery times .

Cancer Research

Emerging research indicates that this compound may have anti-cancer properties due to its ability to inhibit tumor growth and metastasis. Preliminary studies suggest that it can interfere with cancer cell proliferation and induce apoptosis (programmed cell death).

Case Study: In Vitro Cancer Studies

In vitro studies on breast cancer cell lines showed that this compound treatment resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. These findings suggest potential applications for this compound as an adjunct therapy in cancer treatment .

Data Table: Summary of Research Findings on this compound

Mécanisme D'action

Hirullin exerts its effects by binding to thrombin, a key enzyme in the blood coagulation cascade. The binding occurs at a non-catalytic site on thrombin, effectively blocking its interaction with fibrinogen and other substrates. This inhibition prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . The molecular targets involved in this mechanism include specific amino acid residues in the C-terminal region of this compound that interact with thrombin .

Comparaison Avec Des Composés Similaires

Hirullin is compared with other hirudin variants such as hirudin HV1 and bufrudin:

Bufrudin: Bufrudin, another hirudin variant from the same leech species, shows about 70% sequence identity with this compound.

These comparisons highlight this compound’s unique structural features and its potent antithrombin activity, making it a valuable compound in anticoagulant research.

Activité Biologique

Hirullin, a polypeptide derived from the saliva of leeches, particularly Hirudinaria manillensis, is recognized for its potent anticoagulant properties, primarily through its action as a thrombin inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative efficacy with other thrombin inhibitors, and potential therapeutic applications.

Overview of this compound

This compound is a member of the hirudin family and exists in variants such as this compound P6 and P18. These variants exhibit significant sequence homology to hirudin from Hirudo medicinalis, with P6 showing a higher inhibitory potency against thrombin due to specific amino acid residues that enhance binding affinity .

This compound functions primarily by binding to thrombin, a key enzyme in the coagulation cascade. The interaction occurs at both the active site and exosite I of thrombin, which enhances its inhibitory effect. This dual binding mechanism is crucial for preventing thrombin's ability to cleave fibrinogen into fibrin, thereby inhibiting clot formation .

Binding Sites

- Active Site : this compound occupies the active site of thrombin, blocking substrate access.

- Exosite I : This site facilitates additional interactions that stabilize the this compound-thrombin complex, enhancing inhibition.

Comparative Efficacy

Table 1 summarizes the inhibitory potency (Ki values) of this compound compared to other known thrombin inhibitors:

| Thrombin Inhibitor | Source | Ki Value (fM/pM) | Binding Sites |

|---|---|---|---|

| This compound P6 | Hirudinaria manillensis | 20 fM | Active site & Exosite I |

| Hirudin | Hirudo medicinalis | 30 fM | Active site & Exosite I |

| Lepirudin | Recombinant | 40 fM | Active site & Exosite I |

| Bivalirudin | Synthetic | 25 fM | Active site & Exosite I |

| Hemadin | Haemadipsa sylvestris | 50 fM | Active site & Exosite I |

Case Studies and Research Findings

- Thrombin Inhibition Studies : A study demonstrated that this compound P6 effectively inhibited thrombin activity in vitro with an IC50 value significantly lower than that of its counterparts, indicating superior anticoagulant properties .

- Structural Analysis : Crystallographic studies revealed that the binding mode of this compound closely resembles that of hirudin, confirming its role in stabilizing the thrombin complex through both active site and exosite interactions .

- Therapeutic Potential : Research indicates that derivatives of this compound could be developed as therapeutic agents for conditions requiring anticoagulation, such as venous thromboembolism and atrial fibrillation. Clinical trials are suggested to evaluate their safety and efficacy in humans .

Propriétés

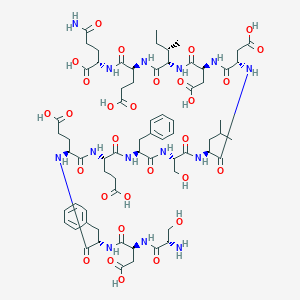

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDUBJRKXIMUCO-DUBUDNBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H96N14O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.